molecular formula C11H11IN4O B15000227 3-Iodo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile

3-Iodo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile

Cat. No.: B15000227
M. Wt: 342.14 g/mol
InChI Key: CVZCGHPLDNFUIJ-UHFFFAOYSA-N
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Description

3-Iodo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile is a complex organic compound with a unique bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research .

Preparation Methods

The synthesis of 3-Iodo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile involves multiple steps, starting from acyclic precursors that contain the necessary stereochemical information. The synthetic route typically includes the enantioselective construction of the bicyclic scaffold, often achieved through a series of stereocontrolled transformations . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic systems and reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Iodo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Iodo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 3-Iodo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile include other members of the 8-azabicyclo[3.2.1]octane family, such as tropane alkaloids. These compounds share a similar bicyclic structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H11IN4O

Molecular Weight

342.14 g/mol

IUPAC Name

3-iodo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile

InChI

InChI=1S/C11H11IN4O/c1-9(2)10(3)15-7(12)6(4-13)11(9,5-14)8(17)16-10/h15H,1-3H3,(H,16,17)

InChI Key

CVZCGHPLDNFUIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(NC(=C(C1(C(=O)N2)C#N)C#N)I)C)C

Origin of Product

United States

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